molecular formula C24H28N4O5 B11003161 6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

カタログ番号: B11003161
分子量: 452.5 g/mol
InChIキー: NPKYUMGHJYHSIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazolin-4(3H)-one derivative featuring a 6,7-dimethoxy-substituted quinazolinone core and a 3-oxopropyl chain linked to a 4-(4-methoxyphenyl)piperazine moiety. Its molecular formula is C₂₃H₂₇N₃O₇ (MW: 457.48 g/mol) .

特性

分子式

C24H28N4O5

分子量

452.5 g/mol

IUPAC名

6,7-dimethoxy-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C24H28N4O5/c1-31-18-6-4-17(5-7-18)26-10-12-27(13-11-26)23(29)8-9-28-16-25-20-15-22(33-3)21(32-2)14-19(20)24(28)30/h4-7,14-16H,8-13H2,1-3H3

InChIキー

NPKYUMGHJYHSIY-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC

製品の起源

United States

作用機序

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The quinazolinone core is a common scaffold in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name / ID Core Structure Substituent at Position 3 Molecular Weight (g/mol) Key Biological Activity
Target Compound 6,7-Dimethoxyquinazolin-4(3H)-one 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl 457.48 Not explicitly reported (assumed enzyme inhibition)
C191-0062 Quinazoline-2,4-dione 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl 468.51 Data unavailable
6,7-Dimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one (Compound 3h/5h) 6,7-Dimethoxyquinazolin-4(3H)-one 4-Nitrophenyl ~400 (estimated) Dual enzyme inhibition (α-glucosidase/α-amylase)
6-Chloro-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one (Compound 5a) 6-Chloroquinazolin-4(3H)-one 3-(Trifluoromethyl)phenyl + 2-fluorobenzyl (in active form) ~430 (estimated) α-Glucosidase inhibition
Key Observations:

Core Modifications: The target compound and C191-0062 share the same substituent but differ in core structure (quinazolin-4(3H)-one vs. quinazoline-2,4-dione). The dione core in C191-0062 may alter electron distribution, affecting binding affinity . Compound 3h/5h retains the 6,7-dimethoxyquinazolinone core but substitutes the piperazine-propyl group with a 4-nitrophenyl moiety. The nitro group’s electron-withdrawing properties likely enhance enzyme inhibition compared to the methoxyphenyl group in the target compound.

Substituent Impact: The 4-methoxyphenylpiperazine group in the target compound may improve solubility and bioavailability due to the methoxy group’s hydrophilicity and piperazine’s basicity . In Compound 5a , the 2-fluorobenzyl group is critical for α-glucosidase inhibition, suggesting that even minor substituent changes (e.g., fluorine vs. methoxy) significantly alter selectivity.

生物活性

6,7-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of quinazolinone derivatives typically involves a multi-step process. The specific compound can be synthesized through the following general steps:

  • Formation of the Quinazolinone Core : This involves cyclization reactions starting from appropriate anilines and carbonyl compounds.
  • Substitution Reactions : The introduction of methoxy groups and piperazine moieties is achieved through nucleophilic substitution reactions.
  • Final Modifications : Additional functional groups are introduced to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The compound exhibited IC50 values that were significantly lower than those of established chemotherapeutics like lapatinib, indicating potent anticancer properties.

CompoundCell LineIC50 (µM)Comparison to Lapatinib
6,7-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-oneMCF-73.79 ± 0.962-fold more potent
6,7-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-oneA27800.20 ± 0.0287-fold more potent
LapatinibMCF-75.9 ± 0.74Baseline
LapatinibA278012.11 ± 1.03Baseline

The mechanism by which this compound exerts its anticancer effects involves the inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies have suggested that it acts as both an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR.

Neurological Activity

In addition to its anticancer properties, quinazolinone derivatives have been investigated for their anticonvulsant activities. A study indicated that modifications in the piperazine moiety could lead to varying degrees of anticonvulsant activity. Specifically, compounds with a methoxy substitution showed enhanced activity compared to their unsubstituted counterparts.

Case Studies

  • Anticonvulsant Activity Study : A study synthesized several quinazolinone derivatives and tested them for anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant protective effects against induced seizures.
  • Cytotoxicity Evaluation : In vitro evaluations revealed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting its dual mechanism of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。